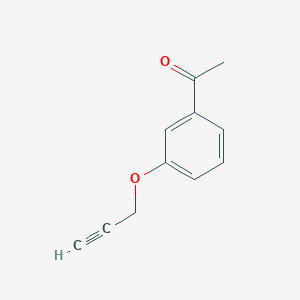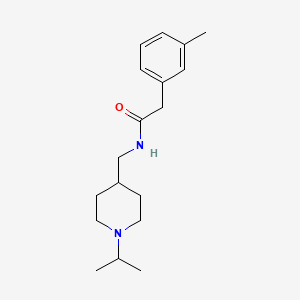
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide, commonly known as IPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPP belongs to the class of piperidine derivatives and is known to have a unique mechanism of action that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of IPP involves its ability to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. IPP acts as a modulator of the sigma-1 receptor, which leads to the activation of various signaling pathways that are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
IPP has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been found to modulate the activity of various enzymes and proteins that are involved in cellular metabolism, signaling, and gene expression. IPP has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and movement control.
Avantages Et Limitations Des Expériences En Laboratoire
IPP has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various laboratory experiments. IPP is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, IPP has some limitations as well. It is a highly potent compound and requires careful handling to avoid exposure to skin and eyes. Additionally, IPP is relatively expensive compared to other research chemicals, which may limit its use in some laboratories.
Orientations Futures
There are several potential future directions for research on IPP. One area of interest is the development of new drugs based on the structure of IPP. Researchers are exploring the possibility of modifying the structure of IPP to enhance its therapeutic properties and reduce its side effects. Another area of interest is the study of the sigma-1 receptor and its role in various diseases. Researchers are investigating the role of the sigma-1 receptor in cancer, neurodegenerative diseases, and psychiatric disorders. Finally, researchers are exploring the possibility of using IPP as a research tool to study various cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of IPP involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing IPP involves the reaction of 1-isopropylpiperidine with m-tolylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen gas.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant activity against a variety of diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. IPP has also been shown to have anti-inflammatory, analgesic, and anti-anxiety properties.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(2)20-9-7-16(8-10-20)13-19-18(21)12-17-6-4-5-15(3)11-17/h4-6,11,14,16H,7-10,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHFXFXTIOGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B2908603.png)

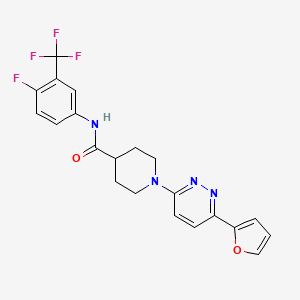
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
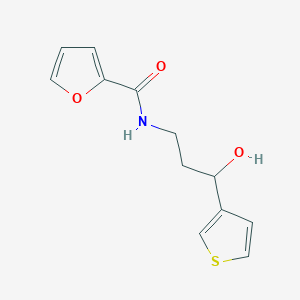
![N-Methyl-1-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908615.png)

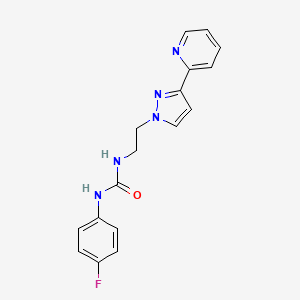
![6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride](/img/structure/B2908621.png)
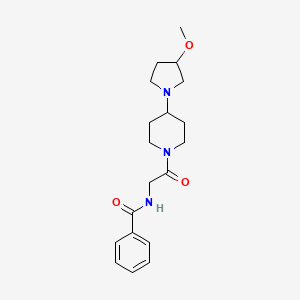
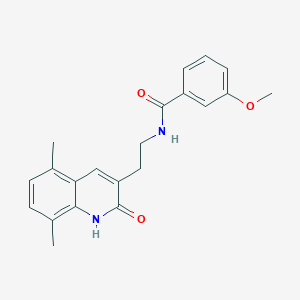

![4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2908625.png)
